TRPV1 antagonist 6

Pain Research TRP Channel Pharmacology Mode-Selective Antagonism

Polymodal TRPV1 antagonists cause hyperthermia and non-selective blockade. TRPV1 antagonist 6 (Cpd 6) is a mode-selective antagonist with high capsaicin potency (IC50 2.85 nM) and acid-sparing profile (28% inhibition at 3 µM), enabling pathway-specific study without temperature bias. • Capsaicin-selective IC50 2.85 nM • Acid-sparing: 28% inhib. at 3 µM • Enables TRPV1 pathway research without hyperthermic artifacts.

Molecular Formula C26H28ClN5O3
Molecular Weight 494.0 g/mol
Cat. No. B12374290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRPV1 antagonist 6
Molecular FormulaC26H28ClN5O3
Molecular Weight494.0 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)CNC(=O)NC2=C3C=CC(=O)N(C3=CC=C2)CCO)C4=CC(=CC=C4)Cl
InChIInChI=1S/C26H28ClN5O3/c1-26(2,3)23-15-19(32(30-23)18-7-4-6-17(27)14-18)16-28-25(35)29-21-8-5-9-22-20(21)10-11-24(34)31(22)12-13-33/h4-11,14-15,33H,12-13,16H2,1-3H3,(H2,28,29,35)
InChIKeyNKIMMNNZVGRQTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TRPV1 Antagonist 6: A Mode-Selective Tool Compound


TRPV1 antagonist 6 (also referred to as compound 51) is a synthetic, mode-selective small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel [1]. It is derived from a chemical optimization program aimed at discovering thermoneutral drug candidates and is characterized by a urea-based scaffold linking a hydroxyethyl quinolinone A-region, a urea B-region, and a 3-t-butyl pyrazole C-region [2]. Its primary differentiating feature is its 'mode-selectivity,' which means it differentially blocks activation of the TRPV1 channel by various stimuli, a property that distinguishes it from earlier-generation, polymodal TRPV1 antagonists [2].

Mode-selective TRPV1 antagonist tool
Differentially blocks capsaicin vs. proton pathways
Designed for pathway-specific TRPV1 research

Why TRPV1 Antagonist 6 Cannot Be Substituted


The TRPV1 channel is a polymodal nociceptor activated by diverse stimuli including heat, protons, and chemical ligands like capsaicin [1]. Early TRPV1 antagonists were often 'polymodal,' meaning they blocked all of these activation pathways. However, this broad antagonism was linked to significant on-target side effects, most notably hyperthermia, which derailed many clinical candidates [2]. In contrast, TRPV1 antagonist 6 is a 'mode-selective' antagonist. Its differential activity against various stimuli—exhibiting high potency against capsaicin but significantly reduced efficacy against proton activation—allows researchers to dissect specific signaling pathways and potentially mitigate side effects associated with non-selective TRPV1 blockade [3]. This makes generic substitution with a polymodal antagonist inappropriate for experiments requiring selective pathway interrogation.

! Polymodal TRPV1 antagonists block multiple stimuli, potentially confounding pathway-specific readouts.
! Class-level hyperthermia liability may interfere with in vivo body temperature endpoint interpretation.
! Proton-sensing function may not be preserved by polymodal compounds, altering physiological context.

Quantitative Evidence for TRPV1 Antagonist 6


Mode-Selectivity: Capsaicin vs. Proton Antagonism

TRPV1 antagonist 6 demonstrates a stark mode-selectivity profile when compared to polymodal antagonists like AMG-517. It potently inhibits capsaicin-induced TRPV1 activation but shows markedly reduced efficacy against proton (low pH)-mediated activation [1].

Capsaicin vs. Proton Selectivity
Reported
Capsaicin IC50: 2.85 nM vs AMG-517: 0.76 nM
Supports capsaicin-pathway dissection; proton-pathway response differs
Cross-study comparison; assay-specific validation recommended
Pain Research TRP Channel Pharmacology Mode-Selective Antagonism

Proton Blockade: Key Differentiator from Polymodal Antagonists

This compound's mode-selectivity is most evident in its weak inhibition of proton-induced TRPV1 activation. While it exhibits potent capsaicin antagonism (IC50 = 2.85 nM), it achieves only partial inhibition of the proton response even at a high concentration [1]. This contrasts sharply with a polymodal antagonist like SB-705498, which potently blocks acid-mediated activation .

Proton Blockade Profile
Reported
28.48% inhibition at 3 µM vs SB-705498 IC50: 0.1 nM
Acid-sparing profile supports capsaicin-specific pathway studies
Proton pathway inhibition is limited at tested concentration
TRP Channel Pharmacology Acid-Sensing Pain Research

Comparative Capsaicin Antagonism Potency

TRPV1 antagonist 6 exhibits single-digit nanomolar potency against capsaicin-induced TRPV1 activation, placing it among a potent class of antagonists. Its potency is comparable to other well-characterized antagonists, providing a benchmark for functional assays [1].

Capsaicin Antagonism Potency
Reported
IC50 = 2.85 nM
Supports low-concentration TRPV1 assay setup
Within range of reference tool antagonists
TRPV1 Pharmacology Analgesic Development In Vitro Assay

Optimized Applications for TRPV1 Antagonist 6


Dissecting Capsaicin vs. Acid Nociceptive Pathways

The most compelling application for TRPV1 antagonist 6 is in experiments designed to differentiate between capsaicin-dependent and proton-dependent TRPV1 signaling. Its potent inhibition of capsaicin activation (IC50 = 2.85 nM) combined with its minimal effect on proton-induced currents (28.48% inhibition at 3 µM) allows researchers to selectively silence the ligand-binding pathway while leaving the acid-sensing function largely intact [1][2]. This is in stark contrast to polymodal antagonists like AMG-517 and SB-705498, which potently block both modes, making it impossible to attribute an observed physiological effect to one pathway over the other [3].

Investigating TRPV1 Without Hyperthermia

Mode-selective TRPV1 antagonists like compound 6 are at the forefront of efforts to develop analgesics that avoid the hyperthermic side effect associated with polymodal TRPV1 blockers [1]. The scientific rationale is that this compound's 'acid-sparing' profile is a key determinant of a neutral effect on core body temperature [2]. Therefore, TRPV1 antagonist 6 is an ideal tool for in vivo studies exploring TRPV1's role in pain and inflammation without the experimental noise introduced by drug-induced changes in body temperature. This offers a distinct advantage over early-generation antagonists such as AMG-517, which are well-documented to cause hyperthermia in preclinical models [3].

Validating TRPV1 in Inflammatory Pain Models

As a potent capsaicin-selective antagonist with a favorable mode-selectivity profile, TRPV1 antagonist 6 is suitable for in vivo efficacy studies in models where TRPV1 sensitization by inflammatory mediators is a key driver of pain. While specific in vivo data for this exact compound are limited, its profile aligns with the new generation of TRPV1 antagonists that have demonstrated analgesic activity in rodent models of inflammatory pain without causing hyperthermia [1][2]. Its use in such models can help validate target engagement and confirm that blockade of capsaicin-sensitive pathways is sufficient for analgesic efficacy in specific pain states.

Application
Selection Property
Validation Focus
Capsaicin-specific TRPV1 signaling studies
Mode-selective acid-sparing profile
Capsaicin vs. proton pathway endpoint differentiation
In vivo TRPV1 pathway research
Mode-selective antagonism
Core body temperature endpoint monitoring
Inflammatory pain model research
Capsaicin-pathway selective antagonism
Inflammatory pain endpoint interpretation

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